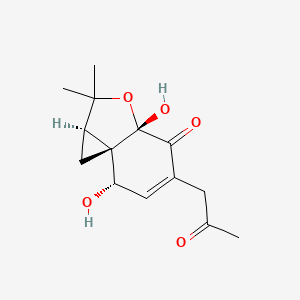

Papyracon D

Description

This compound has been reported in Lachnum papyraceum with data available.

isolated from the ascomycete Lachnum papyraceum; structure given in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |

InChI |

InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |

InChI Key |

ILUWWIMJTKGGNJ-TXFQPVFDSA-N |

Isomeric SMILES |

CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |

Canonical SMILES |

CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |

Synonyms |

papyracon D |

Origin of Product |

United States |

Foundational & Exploratory

Papulacandin D: An In-depth Technical Guide to its Mechanism of Action on (1,3)-β-D-Glucan Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of papulacandin D, a glycolipid antifungal agent, on its molecular target, (1,3)-β-D-glucan synthase. The document delves into the biochemical and molecular interactions that underpin its inhibitory effects. It is designed to be a valuable resource for researchers in mycology, infectious diseases, and drug development, offering detailed insights into the non-competitive inhibition of this essential fungal enzyme. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying (1,3)-β-D-glucan synthase inhibition, and provides visual representations of the relevant pathways and experimental workflows.

Introduction to (1,3)-β-D-Glucan Synthase and Papulacandins

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and protection against environmental stresses. A key component of the cell wall in most pathogenic fungi is (1,3)-β-D-glucan, a polymer of glucose. The synthesis of this vital polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase. This enzyme complex consists of a catalytic subunit, encoded by the FKS genes (such as FKS1, FKS2, and FKS3 in Saccharomyces cerevisiae), and a regulatory subunit, the GTP-binding protein Rho1. The Fks proteins are large, integral membrane proteins that represent a prime target for antifungal drug development due to their essential nature in fungi and absence in mammals.

Papulacandins are a class of naturally occurring glycolipid antifungals isolated from Papularia sphaerosperma. This family of compounds, including papulacandin A, B, C, D, and E, exhibits potent and specific activity against a range of pathogenic yeasts, most notably Candida albicans. Their mechanism of action involves the specific inhibition of (1,3)-β-D-glucan synthase, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis. Papulacandin D, the focus of this guide, is a key member of this family, and understanding its precise interaction with the glucan synthase complex is critical for the development of new and improved antifungal therapies.

Mechanism of Action: Non-competitive Inhibition

Papulacandins, as a class of inhibitors, have been characterized as acting through a non-competitive mechanism of inhibition against (1,3)-β-D-glucan synthase. This means that papulacandin D does not compete with the enzyme's substrate, UDP-glucose, for binding to the active site. Instead, it is proposed to bind to an allosteric site on the enzyme, a location distinct from the catalytic center. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrate.

The key characteristics of non-competitive inhibition are:

-

The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.

-

The inhibitor does not prevent the substrate from binding to the enzyme.

-

The inhibitor decreases the maximum velocity (Vmax) of the enzymatic reaction.

-

The Michaelis constant (Km) for the substrate remains unchanged.

While specific kinetic studies detailing the inhibition constant (Ki) for papulacandin D are not extensively available in the public literature, the non-competitive model is widely accepted for the papulacandin class of antifungals.

Caption: A diagram illustrating the non-competitive inhibition of (1,3)-β-D-glucan synthase by papulacandin D.

Interaction with the FKS1 Subunit

The catalytic activity of (1,3)-β-D-glucan synthase resides in the FKS1 subunit. Consequently, this protein is the direct target of papulacandin D. While the precise binding site of papulacandin D on FKS1 has not been definitively elucidated through techniques like co-crystallography or photoaffinity labeling, studies on resistant mutants provide valuable insights.

Mutations in the FKS1 gene have been shown to confer resistance to various (1,3)-β-D-glucan synthase inhibitors, including echinocandins and papulacandins. For instance, studies with papulacandin B-resistant mutants of Saccharomyces cerevisiae and Schizosaccharomyces pombe have identified mutations within the FKS1 gene. These resistance-conferring mutations are often clustered in specific regions of the Fks1 protein, suggesting that these "hot spot" regions are critical for inhibitor binding or for the conformational changes induced by the inhibitor. While not directly demonstrated for papulacandin D, it is highly probable that its binding site is also located within or in close proximity to these hot spot regions on the FKS1 subunit.

Quantitative Data

Specific kinetic data for papulacandin D, such as its IC₅₀ and Kᵢ values against (1,3)-β-D-glucan synthase from various fungal species, are not widely reported in publicly accessible literature. However, data for the closely related papulacandin B and other inhibitors provide a valuable comparative context.

Table 1: Inhibitory Concentrations (IC₅₀) of (1,3)-β-D-Glucan Synthase Inhibitors

| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |

| Papulacandin B | S. pombe (wild-type) | ~0.02 | |

| Papulacandin B | S. pombe (resistant mutant) | ~1.0 (50-fold increase) | |

| Poacic Acid | S. cerevisiae S288C | 206 | |

| Poacic Acid | C. albicans SC5314 | 194 | |

| Caspofungin | C. albicans (wild-type) | Varies with strain |

Note: The IC₅₀ values can vary depending on the specific assay conditions, including enzyme preparation, substrate concentration, and buffer components.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of papulacandin D.

Preparation of Fungal Microsomal Membranes for (1,3)-β-D-Glucan Synthase Assay

This protocol describes the isolation of crude membrane fractions enriched in (1,3)-β-D-glucan synthase activity.

The Biological Activity of Papulacandin D Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Papulacandin D, a member of the papulacandin family of glycolipid antibiotics isolated from Papularia sphaerosperma, represents a promising candidate.[1][2] This technical guide provides an in-depth overview of the biological activity of Papulacandin D against C. albicans, focusing on its mechanism of action, antifungal potency, and the cellular responses it elicits.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary target of Papulacandin D in Candida albicans is the enzyme (1,3)-β-D-glucan synthase, a key component in the synthesis of β-(1,3)-D-glucan.[3] This polysaccharide is a critical structural component of the fungal cell wall, responsible for maintaining cell shape, osmotic stability, and overall integrity.[4] By non-competitively inhibiting (1,3)-β-D-glucan synthase, Papulacandin D disrupts the formation of the glucan polymer, leading to a weakened cell wall.[5] This disruption results in osmotic instability and, ultimately, cell lysis, demonstrating a fungicidal mode of action.[6] The fungal-specific nature of this target makes it an attractive candidate for antifungal therapy with potentially low host toxicity.

Quantitative Data on Antifungal Activity

The in vitro activity of Papulacandin D and its derivatives against Candida albicans has been quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for glucan synthase activity.

| Compound | Candida albicans Strain(s) | MIC (µg/mL) | Reference(s) |

| Papulacandin D | Not Specified | 1-2 | [7] |

| Palmitic acid derivative of Papulacandin D (49) | Not Specified | 88 | [3][8] |

| Linoleic acid derivative of Papulacandin D (50) | Not Specified | 100 | [3][8] |

Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin D and its Derivatives against Candida albicans

| Compound | Candida albicans Strain | IC50 (µg/mL) | Reference(s) |

| Papulacandin analog (L-687,781) | MY1208 | 0.16 | [9] |

Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by a Papulacandin Analog

Cellular Response to Papulacandin D: Activation of the Cell Wall Integrity (CWI) Pathway

Inhibition of (1,3)-β-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. In response, C. albicans activates a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that senses and responds to cell wall damage.[10] Key components of this pathway include cell surface sensors, a GTPase module, a protein kinase C (Pkc1), and a downstream MAPK cascade (Bck1, Mkk2, Mkc1), which ultimately activates transcription factors that regulate the expression of genes involved in cell wall remodeling and repair.[11][12] A common response is the increased synthesis of chitin, another crucial cell wall polysaccharide, in an attempt to fortify the weakened cell wall.[13]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[11][14][15][16]

Materials:

-

Candida albicans strain(s) of interest

-

Sabouraud Dextrose Broth (SDB)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Papulacandin D stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans in SDB overnight at 30°C with agitation.[11]

-

Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium.

-

Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

-

Prepare a working inoculum by diluting the adjusted cell suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of Papulacandin D in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.

-

-

Inoculation:

-

Add 100 µL of the working inoculum to each well containing the drug dilution, bringing the final volume to 200 µL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.[17]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Papulacandin D that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[15] Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

-

(1,3)-β-D-Glucan Synthase Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan by a microsomal fraction isolated from C. albicans.[8][9][18][19]

Materials:

-

Candida albicans cells

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Glass beads

-

Ultracentrifuge

-

Assay buffer (e.g., Tris-HCl, GTPγS, EDTA, glycerol, and a detergent like Brij-35)

-

UDP-[14C]glucose (radiolabeled substrate)

-

Papulacandin D stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Microsomal Fraction Preparation:

-

Grow C. albicans to mid-log phase and harvest the cells.

-

Wash the cells and resuspend in lysis buffer.

-

Disrupt the cells using glass beads and a bead beater.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, microsomal protein, and varying concentrations of Papulacandin D.

-

Initiate the reaction by adding UDP-[14C]glucose.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled glucan.

-

Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucan synthase activity at each Papulacandin D concentration compared to the no-drug control.

-

Determine the IC50 value, which is the concentration of Papulacandin D that inhibits 50% of the enzyme activity.

-

Visualizations

Caption: Mechanism of Action of Papulacandin D on Candida albicans.

Caption: Experimental Workflow for MIC Determination.

Caption: Candida albicans Cell Wall Integrity (CWI) Signaling Pathway.

Conclusion

Papulacandin D demonstrates significant antifungal activity against Candida albicans by targeting the essential enzyme (1,3)-β-D-glucan synthase. This targeted inhibition leads to cell wall disruption and subsequent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationship of Papulacandin D derivatives and their interaction with the fungal cell wall integrity pathway may pave the way for the development of novel and effective antifungal therapies.

References

- 1. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Papulacandins, a new family of antibiotics with antifungal activity. Structures of papulacandins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

An In-Depth Guide to the Chemical Structure and Stereochemistry of Papulacandin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin D is a member of the papulacandin family of antifungal agents, which are isolated from the fungus Papularia sphaerosperma. These compounds have garnered significant interest within the scientific community due to their potent in vitro activity against a range of pathogenic fungi, including Candida albicans. The unique mode of action of papulacandins, involving the inhibition of (1,3)-β-D-glucan synthase—an enzyme crucial for fungal cell wall biosynthesis but absent in mammals—positions them as promising candidates for the development of novel antifungal therapeutics. Papulacandin D, being the simplest member of this family, serves as a key target for total synthesis and structural studies. This guide provides a comprehensive overview of its intricate chemical structure and the stereochemical challenges that have been overcome in its elucidation.

Chemical Structure

Papulacandin D is a complex natural product characterized by two main structural components: a spirocyclic C-arylglycopyranoside core and a polyunsaturated fatty acid side chain.[1]

-

Spirocyclic C-Arylglycopyranoside Core: This core unit consists of a glucose moiety linked to a substituted aromatic ring through a spiroketal linkage. Specifically, it is a 1,7-dioxaspiro[5.4]decane derivative. The aromatic component is derived from a substituted resorcinol.[2]

-

Polyunsaturated Fatty Acid Side Chain: Esterified to the O-3' hydroxyl group of the glucose residue is a branched, 18-carbon tetraunsaturated fatty acid. This lipophilic side chain is believed to be crucial for the compound's biological activity.[2][3]

The overall structure of Papulacandin D is depicted in the following diagram:

Caption: Core structural components of Papulacandin D.

Stereochemistry

The stereochemical elucidation of Papulacandin D, particularly the absolute configuration of the chiral centers within the fatty acid side chain, presented a significant scientific challenge. The two key stereocenters in the side chain are C-7'' and C-14''. The determination of their absolute configurations was ultimately achieved through total synthesis.[3]

The absolute stereochemistry of the naturally occurring (+)-Papulacandin D has been established as having the (7''S, 14''S) configuration in its fatty acid side chain.[4]

Data Presentation

Spectroscopic Data

| Property | Value | Reference |

| Specific Rotation [α]D | Value not explicitly stated in reviewed sources, but the dextrorotatory nature is confirmed by the synthesis of (+)-Papulacandin D. | [3] |

Further detailed NMR data would be found in the supporting information of the primary literature on the total synthesis of Papulacandin D.

Experimental Protocols

The structural and stereochemical assignment of Papulacandin D was unequivocally confirmed through its total synthesis. The strategies developed by research groups, notably those of Barrett and Denmark, have been pivotal. These syntheses involved the separate construction of the spiroketal core and the fatty acid side chain, followed by their coupling.[3][5]

Synthesis of the Spirocyclic C-Arylglycopyranoside Core

A general approach to the spiroketal core involves the condensation of an aryllithium reagent with a protected D-gluconolactone, followed by acid-catalyzed spirocyclization.[4]

Illustrative Workflow for Spiroketal Synthesis:

Caption: General workflow for the synthesis of the spiroketal core.

Determination of Side Chain Stereochemistry

The determination of the absolute configuration of the C-7'' and C-14'' stereocenters in the fatty acid side chain was a critical aspect of the total synthesis. This was accomplished using a combination of stereoselective reactions and analytical techniques.

1. Kinetic Resolution via Sharpless Asymmetric Epoxidation:

To separate the epimers at the C-7'' position, kinetic resolution using the Sharpless asymmetric epoxidation was employed. This reaction selectively epoxidizes one enantiomer of a racemic allylic alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol (enriched in one enantiomer) from the epoxidized product (derived from the other enantiomer).[4]

Detailed Protocol for Sharpless Asymmetric Epoxidation (General):

-

A solution of the allylic alcohol is prepared in an appropriate solvent (e.g., CH₂Cl₂).

-

Molecular sieves are added to ensure anhydrous conditions.

-

The chiral catalyst is formed in situ by adding a titanium(IV) isopropoxide and a chiral diethyl tartrate (either (+)-DET or (-)-DET, depending on the desired enantiomer).

-

The solution is cooled to a low temperature (e.g., -20 °C).

-

An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), is added dropwise.

-

The reaction is monitored by thin-layer chromatography (TLC) until the desired degree of conversion is reached.

-

The reaction is quenched, and the products are purified by column chromatography to separate the unreacted alcohol from the epoxide.

Workflow for Stereochemical Determination:

Caption: Workflow for determining the side chain's absolute stereochemistry.

2. Mosher Ester Analysis:

To determine the absolute configuration of the separated C-7'' epimers, Mosher's method was utilized. This involves converting the secondary alcohol into two diastereomeric esters by reacting it with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced.[4]

General Protocol for Mosher Ester Analysis:

-

The alcohol of unknown stereochemistry is divided into two portions.

-

One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP.

-

The resulting diastereomeric Mosher esters are purified.

-

¹H NMR spectra are recorded for both diastereomers.

-

The chemical shifts of protons on both sides of the carbinol center are assigned for each diastereomer.

-

The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

Biological Significance: Inhibition of (1,3)-β-D-Glucan Synthase

The antifungal activity of Papulacandin D stems from its ability to inhibit (1,3)-β-D-glucan synthase. This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, Papulacandin D disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Signaling Pathway Diagram:

Caption: Mechanism of action of Papulacandin D.

Conclusion

Papulacandin D remains a molecule of significant interest in the field of medicinal chemistry and drug development. The elucidation of its complex chemical structure and the successful determination of its stereochemistry through elegant total synthesis strategies have not only provided a deep understanding of this potent antifungal agent but have also paved the way for the design and synthesis of novel analogs with potentially improved therapeutic properties. The detailed methodologies and structural insights presented in this guide serve as a valuable resource for researchers dedicated to the ongoing fight against fungal infections.

References

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Papulacandin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal properties of Papulacandin D, a member of the papulacandin family of antibiotics. This document details its mechanism of action, summarizes its known antifungal spectrum with available quantitative data, and outlines the standardized experimental protocols for determining its activity.

Introduction to Papulacandin D

Papulacandin D is a naturally occurring glycolipid antibiotic isolated from Papularia sphaerosperma. It belongs to a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. This mechanism provides a selective target, as mammalian cells lack a cell wall. Papulacandin D is the simplest of the papulacandin family and has served as a foundational structure for the synthesis of various analogs aimed at improving antifungal potency and pharmacokinetic properties.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of Papulacandin D stems from its specific, non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell membrane and is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the main structural scaffold of the fungal cell wall.

By inhibiting this enzyme, Papulacandin D disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell lysis. This targeted action makes it an attractive candidate for antifungal drug development.

In Vitro Antifungal Spectrum of Papulacandin D

Papulacandin D has demonstrated in vitro activity primarily against yeast species. Its efficacy against filamentous fungi is reported to be limited. The following table summarizes the available quantitative and qualitative data on the antifungal spectrum of Papulacandin D.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Not Specified | 1-2 | [1] |

| Candida albicans | MY1055 | 1.0-2.0 (for analog L-687,781) | [2] |

| Candida tropicalis | Not Specified | Activity Reported | [1] |

| Microsporum canis | Not Specified | Activity Reported | [1] |

| Geotrichum lactis | Not Specified | Activity Reported | [1] |

| Saccharomyces cerevisiae | Not Specified | Activity Reported | [1] |

| Pneumocystis carinii | Not Specified | Activity Reported | [1] |

Note: "Activity Reported" indicates that the source mentions inhibitory effects without providing specific Minimum Inhibitory Concentration (MIC) values for Papulacandin D.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro activity of antifungal agents like Papulacandin D is typically performed using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Detailed Methodology for Broth Microdilution (based on CLSI M27)

-

Preparation of Antifungal Agent:

-

A stock solution of Papulacandin D is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0. The final concentrations should span a range relevant to the expected MIC.

-

-

Inoculum Preparation:

-

The fungal isolate to be tested is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viability and purity.

-

A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.

-

The standardized suspension is further diluted in the RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted Papulacandin D is inoculated with the prepared fungal suspension.

-

A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

-

Summary and Conclusion

Papulacandin D exhibits a targeted in vitro antifungal activity, primarily against yeasts, by inhibiting the essential enzyme β-(1,3)-D-glucan synthase. While its potency is generally lower than other members of the papulacandin family, its simpler structure has made it a valuable tool in the study of glucan synthesis inhibition and a starting point for the development of novel antifungal agents. Further research is warranted to fully elucidate its spectrum of activity with specific MIC values against a broader range of clinically relevant fungal pathogens. The standardized methodologies outlined in this guide provide a robust framework for such future investigations.

References

Papulacandin D: A Promising Scaffold for Novel Antifungal Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Papulacandin D, a naturally occurring glycolipid antibiotic, has garnered considerable attention as a potential lead compound for the development of such agents. Its primary mode of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall, a structure absent in mammalian cells, thus offering a high degree of selectivity.[1][2][3] This technical guide provides a comprehensive overview of Papulacandin D, including its mechanism of action, quantitative antifungal activity, relevant experimental protocols, and the signaling pathways it perturbs.

Mechanism of Action: Targeting the Fungal Cell Wall

Papulacandin D exerts its antifungal effect by specifically targeting and inhibiting the enzyme β-(1,3)-D-glucan synthase.[4][5] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately, cell lysis and death.[1][2] The specificity of this target to fungi makes Papulacandin D and its derivatives attractive candidates for antifungal therapy with potentially low host toxicity.[2][3]

Caption: Mechanism of Papulacandin D action.

Quantitative Antifungal Activity

The antifungal efficacy of Papulacandin D and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported in vitro activities of Papulacandin D and some of its derivatives against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Papulacandin D | Candida albicans | 1-2 | [1][2] |

| Papulacandin B | Candida albicans | 0.1 | [1][2] |

| L-687,781 (Papulacandin analog) | Candida albicans MY1055 | 1.0-2.0 | [7][8] |

| Palmitic acid derivative (49) | Candida albicans | 88 | [4][9] |

| Linoleic acid derivative (50) | Candida albicans | 100 | [4][9] |

| Sorbic acid derivative (48) | Candida albicans | No inhibition | [4][9] |

| all-trans-Retinoic acid derivative (51) | Candida albicans | No inhibition | [4][9] |

| Compound | Enzyme Inhibition (IC₅₀ in µg/mL) | Fungal Strain | Reference |

| L-687,781 (Papulacandin analog) | 0.16 | C. albicans (MY1208) membrane glucan assay | [7][8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antifungal activity. The broth microdilution method is a standard procedure.

Materials:

-

96-well microtiter plates

-

Fungal inoculum (e.g., Candida albicans)

-

Culture medium (e.g., RPMI 1640)

-

Test compound (Papulacandin D or analog)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the microtiter plate wells using the culture medium.

-

Prepare a standardized fungal inoculum suspension and add it to each well (except the negative control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).[10]

Caption: Experimental workflow for MIC assay.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.[7][8]

Materials:

-

Fungal cell lysate or membrane fraction containing β-(1,3)-D-glucan synthase

-

Substrate: UDP-[¹⁴C]glucose

-

Test compound

-

Reaction buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the enzyme preparation, buffer, and various concentrations of the test compound.

-

Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.

-

Incubate the mixture at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding ethanol).

-

Filter the reaction mixture to capture the insoluble [¹⁴C]-glucan product.

-

Quantify the radioactivity of the captured product using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Signaling Pathway Perturbation: The Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a crucial compensatory response mechanism.[11] Understanding this pathway is vital, as its components could represent secondary targets for synergistic drug combinations.

The CWI pathway is a conserved signaling cascade that senses cell wall stress and orchestrates a transcriptional response to reinforce the cell wall. Key components include cell surface sensors, a Rho-type GTPase (Rho1), Protein Kinase C (Pkc1), and a MAP kinase cascade.

Caption: The Cell Wall Integrity Pathway.

Papulacandin D as a Lead Compound: Synthesis and Structure-Activity Relationship (SAR)

The simpler structure of Papulacandin D compared to other members of its family makes it an attractive starting point for chemical synthesis and modification.[1] Numerous studies have focused on synthesizing analogs to probe the structure-activity relationship (SAR) and improve its antifungal potency and pharmacokinetic properties.

Key modifications have targeted the acyl side chain and the spiroketal core. For instance, variations in the length, saturation, and stereochemistry of the fatty acid tail have been shown to significantly impact antifungal activity.[4][12] The general synthetic approach often involves the coupling of a protected glycal with an aryl iodide, followed by spiroketalization and attachment of the side chain.[4][13]

Caption: Synthetic workflow for analogs.

Conclusion and Future Directions

Papulacandin D represents a validated starting point for the development of novel antifungals targeting the fungal cell wall. Its specific mechanism of action, coupled with the potential for chemical modification, makes it a highly promising lead compound. Future research should focus on:

-

Optimizing the Acyl Side Chain: Further exploration of diverse side chains is needed to enhance potency and modulate physical properties for improved pharmacokinetics.

-

Exploring the Role of the Spiroketal Core: Investigating modifications to the core structure may lead to analogs with improved stability and activity.

-

Combination Therapy: Given its effect on the CWI pathway, combining Papulacandin D analogs with inhibitors of this pathway could lead to synergistic antifungal effects.

-

In Vivo Efficacy and Toxicity: Promising analogs must be advanced to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

The continued investigation of Papulacandin D and its derivatives holds significant promise for addressing the urgent need for new and effective antifungal therapies.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 9. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]

- 10. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spirocyclic C-arylglycopyranoside Core of Papulacandin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spirocyclic C-arylglycopyranoside core of Papulacandin D, a key structural motif responsible for its antifungal activity. This document outlines the synthetic strategies for constructing this complex core, presents quantitative data from key synthetic steps, provides detailed experimental protocols, and illustrates its mechanism of action.

Introduction: The Significance of the Spirocyclic Core

Papulacandin D is a member of the papulacandin family of antifungal agents, which exhibit potent in vitro activity against a range of pathogenic fungi, including Candida albicans.[1][2] These compounds function by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][3] The absence of this enzyme in mammals makes it an attractive target for the development of selective antifungal therapies.[4][5]

The unique spirocyclic C-arylglycopyranoside core is a defining feature of the papulacandins and is crucial for their biological activity. This benzannulated spiroketal unit presents a significant synthetic challenge and has been the focus of numerous synthetic efforts.[2][3] Understanding the synthesis and biological interactions of this core is paramount for the development of novel and more potent antifungal agents.

Synthesis of the Spirocyclic C-arylglycopyranoside Core

The total synthesis of Papulacandin D has been a subject of significant research, with the construction of the spirocyclic C-arylglycopyranoside core being a central challenge. A highly successful approach, developed by the Denmark group, bifurcates the molecule into the arylglycoside core and a fatty acid side chain.[6][7][8] The synthesis of the core has been accomplished in 11 steps with an overall yield of 30% from triacetoxyglucal.[4][8]

Two key transformations underpin the successful synthesis of this core:

-

Palladium-catalyzed, organosilanolate-based cross-coupling: This reaction forges the crucial C-C bond between a protected glucal silanol and a sterically hindered aromatic iodide.[1][4][6]

-

Oxidative spiroketalization: This step constructs the characteristic spiroketal moiety of the core.[2][6]

Quantitative Data on the Synthesis of the Spirocyclic Core

The following table summarizes the key steps and reported yields in the synthesis of the spirocyclic C-arylglycopyranoside core of Papulacandin D, based on the work by Denmark and colleagues.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Saponification and Silylene Acetal Protection | Triacetoxyglucal | Di(tert-butyl)silylene protected hexenopyranose | 91 (2 steps) |

| 2 | TES Protection | Di(tert-butyl)silylene protected hexenopyranose | TES-protected hexenopyranose | 91 |

| 3 | Silane Formation | TES-protected hexenopyranose | C(1) Silane | 89 |

| 4 | Oxidative Hydrolysis | C(1) Silane | Glucal Silanol | 81 |

| 5 | Synthesis of Aryl Iodide (multi-step) | 3,5-Dihydroxybenzoic acid | Sterically hindered aromatic iodide | - |

| 6 | Palladium-catalyzed Cross-Coupling | Glucal Silanol and Aromatic Iodide | 1-Arylhexenopyranose | 82 |

| 7 | Pivaloyl Deprotection | Pivaloyl-protected 1-Arylhexenopyranose | Deprotected 1-Arylhexenopyranose | - |

| 8 | Oxidative Spiroketalization | Deprotected 1-Arylhexenopyranose | Spiroketal Core | 77 |

Experimental Protocols for Key Synthetic Steps

The following are detailed experimental protocols for the two cornerstone reactions in the synthesis of the spirocyclic C-arylglycopyranoside core.

2.2.1. Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aromatic Iodide

This procedure outlines the formation of the 1-arylhexenopyranose, the direct precursor to the spiroketal core.

-

Reagents:

-

Glucal silanol (1.0 equiv)

-

Aromatic iodide (1.0 equiv)

-

Pd₂(dba)₃•CHCl₃ (5 mol %)

-

NaOt-Bu (2.0 equiv)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of the glucal silanol and aromatic iodide in toluene is added Pd₂(dba)₃•CHCl₃ and NaOt-Bu.

-

The reaction mixture is heated to 50 °C for 5 hours.

-

Upon completion, the reaction is cooled to room temperature and quenched.

-

The crude product is purified by column chromatography to yield the 1-arylhexenopyranose.

-

2.2.2. Oxidative Spiroketalization

This protocol describes the formation of the spiroketal from the 1-arylhexenopyranose intermediate.

-

Reagents:

-

1-Arylhexenopyranose (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

The 1-arylhexenopyranose is dissolved in dichloromethane.

-

The solution is cooled to 0 °C, and sodium bicarbonate followed by m-CPBA are added.

-

The reaction is allowed to warm to room temperature and stirred for 2-2.5 hours.

-

The reaction is quenched and the crude product is purified to yield the spiroketal.

-

Treatment with a solution of 0.1 M HCl in chloroform can be used to convert any resulting β-anomer to the more stable α-anomer.[2]

-

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The antifungal activity of Papulacandin D stems from its specific inhibition of (1,3)-β-D-glucan synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][3] This enzyme complex is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains, which are essential for maintaining the structural integrity of the cell wall.

The (1,3)-β-D-glucan synthase complex consists of a catalytic subunit, FKS1, and a regulatory subunit, Rho1. Papulacandin D is believed to exert its inhibitory effect by interacting with the FKS1 subunit, thereby disrupting the catalytic process. This leads to a weakened cell wall, making the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.

Caption: Inhibition of (1,3)-β-D-Glucan Synthase by Papulacandin D.

Logical Workflow of Papulacandin D Synthesis

The synthetic strategy for Papulacandin D, particularly its spirocyclic core, follows a logical and convergent pathway. This approach allows for the independent synthesis of the two major fragments, the arylglycoside and the fatty acid side chain, which are then coupled in the final stages.

Caption: Convergent Synthetic Strategy for Papulacandin D.

Conclusion

The spirocyclic C-arylglycopyranoside core of Papulacandin D represents a formidable synthetic target and a crucial pharmacophore for its antifungal activity. The synthetic route established by Denmark and coworkers provides a robust and scalable method for the construction of this complex moiety, paving the way for the synthesis of analogs and further structure-activity relationship studies. The targeted inhibition of (1,3)-β-D-glucan synthase continues to be a promising strategy for the development of new antifungal therapies, and a thorough understanding of the chemistry and biology of the papulacandin core is essential for future advancements in this field.

References

- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. L-687,781, a new member of the papulacandin family of beta-1,3-D-glucan synthesis inhibitors. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of the Polyunsaturated Fatty Acid Side Chain in Papulacandin D's Antifungal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papulacandin D, a member of the papulacandin family of glycolipid antifungals, exerts its activity through the inhibition of β-1,3-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. This mechanism of action, targeting a structure absent in mammalian cells, makes it an attractive candidate for antifungal drug development. A critical determinant of Papulacandin D's biological activity is its polyunsaturated fatty acid side chain. This technical guide delves into the structure-activity relationship of this side chain, presenting quantitative data from analog studies, detailing key experimental protocols for its evaluation, and visualizing the downstream cellular consequences of its target engagement.

Introduction: Papulacandin D and its Mechanism of Action

Papulacandins are a class of antifungal compounds isolated from Papularia sphaerosperma. They are non-competitive inhibitors of the enzyme β-1,3-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-1,3-D-glucan, a major structural component of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell lysis and death.[1][2] Papulacandin D is a simpler analog within this family, making it a valuable scaffold for synthetic modifications to probe structure-activity relationships (SAR).[1] Central to its antifungal potency is the C-3 ester-linked polyunsaturated fatty acid side chain.[3][4]

The Critical Role of the Polyunsaturated Fatty Acid Side Chain

The lipophilic side chain of Papulacandin D is not merely an anchor but plays a multifaceted role in its antifungal activity. It is understood to be crucial for the molecule's ability to interact with and penetrate the fungal cell membrane to reach its target enzyme, β-1,3-D-glucan synthase, which is embedded in the plasma membrane. Modifications to the length, degree of unsaturation, and stereochemistry of this fatty acid tail have profound effects on the compound's overall antifungal efficacy.

Impact of Side Chain Modifications on Antifungal Activity

Numerous studies have explored the synthesis of Papulacandin D analogs with altered fatty acid side chains to elucidate the structural requirements for optimal activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency, with lower values indicating greater efficacy.

| Analog Description | Fatty Acid Side Chain Modification | Test Organism | MIC (µg/mL) | Reference |

| Papulacandin D | (10E,12E,14E,16E)-10,12,14,16-octadecatetraenoic acid | Candida albicans | 1-2 | [1] |

| Palmitic Acid Analog | Palmitic acid (C16:0, saturated) | Candida albicans | 88 | [3] |

| Linoleic Acid Analog | Linoleic acid (C18:2, two cis double bonds) | Candida albicans | 100 | [3] |

| Sorbic Acid Analog | Sorbic acid (C6:2, two trans double bonds) | Candida albicans | > 500 (inactive) | [3] |

| All-trans-Retinoic Acid Analog | All-trans-retinoic acid | Candida albicans | > 500 (inactive) | [3] |

| Hydrogenated Papulacandin D | Saturated C18 fatty acid | Candida albicans | Inactive | [3] |

Key Observations from SAR Studies:

-

Length is Critical: Shortening the acyl chain, as seen in the sorbic acid analog, leads to a complete loss of activity, suggesting an optimal length is required for effective interaction with the cell membrane and/or the enzyme.[3][5]

-

Unsaturation is Essential for Cellular Activity: While the fully saturated palmitic acid analog retains some activity, it is significantly less potent than the natural Papulacandin D.[3] Interestingly, the hydrogenated form of Papulacandin D can still inhibit the β-1,3-D-glucan synthase enzyme in a cell-free assay, but it is unable to reach its target in whole fungal cells, highlighting the role of unsaturation in cellular penetration.[3]

-

Stereochemistry and Rigidity Matter: The introduction of aromatic rings into the side chain, which increases rigidity, has been shown to abolish antifungal activity.[1] This suggests that the flexibility and specific conformation conferred by the polyunsaturated chain are important for its function.

Experimental Protocols

The evaluation of Papulacandin D and its analogs relies on standardized in vitro assays to determine both their antifungal activity against whole organisms and their specific inhibitory effect on the target enzyme.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL

-

Antifungal compounds (e.g., Papulacandin D and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal compounds is prepared directly in the microtiter plates using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no antifungal) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro β-1,3-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

Materials:

-

Fungal cell lysate or membrane fraction containing β-1,3-D-glucan synthase

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

UDP-[³H]-glucose (radiolabeled substrate)

-

GTP (activator)

-

Bovine Serum Albumin (BSA)

-

Inhibitor compounds (Papulacandin D analogs)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, GTP, BSA, and the fungal membrane fraction.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture. A control reaction without any inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, UDP-[³H]-glucose.

-

Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Product Collection: The reaction is stopped, and the radiolabeled glucan polymer product is precipitated and collected on glass fiber filters.

-

Quantification: The amount of radioactivity incorporated into the glucan product is measured using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.

Downstream Signaling Pathways: The Fungal Cell Wall Stress Response

Inhibition of β-1,3-D-glucan synthase by Papulacandin D induces significant stress on the fungal cell wall. In response, fungi activate a complex network of signaling pathways to maintain cellular integrity. Understanding these compensatory mechanisms is crucial for developing more effective antifungal strategies, including combination therapies.

The primary signaling cascades activated in response to cell wall damage include:

-

The Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a major signaling route that responds to cell wall stress and regulates cell wall remodeling, including the increased synthesis of chitin, another key cell wall polymer, as a compensatory mechanism.

-

The High Osmolarity Glycerol (HOG) Pathway: While primarily known for its role in responding to osmotic stress, the HOG pathway is also activated by cell wall damage and contributes to the regulation of gene expression for cell wall repair.

-

The Calcineurin Pathway: This pathway is involved in various stress responses, including cell wall stress, and plays a role in regulating chitin synthesis.

Conclusion and Future Directions

The polyunsaturated fatty acid side chain is an indispensable component of Papulacandin D, critically influencing its ability to penetrate the fungal cell and inhibit its target, β-1,3-D-glucan synthase. Structure-activity relationship studies have demonstrated that the length and degree of unsaturation of this lipid tail are finely tuned for optimal antifungal activity. A deeper understanding of the precise molecular interactions between the side chain, the fungal membrane, and the enzyme will be instrumental in the rational design of novel, more potent Papulacandin D-based antifungals. Future research should focus on obtaining more quantitative data on the enzymatic inhibition (IC50 values) of a wider range of synthetic analogs to decouple the effects of cell penetration from direct enzyme inhibition. Furthermore, exploring strategies to overcome the fungal cell wall stress response, potentially through combination therapies that target these compensatory pathways, holds promise for enhancing the efficacy of this important class of antifungal agents.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Papulacandins--the relationship between chemical structure and effect on glucan synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total synthesis of (+)-Papulacandin D step-by-step protocol

Total Synthesis of (+)-Papulacandin D: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the total synthesis of the antifungal agent (+)-Papulacandin D. The synthesis follows a convergent strategy, dividing the molecule into two key subunits: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2][3][4] The key transformations highlighted in this synthesis are a palladium-catalyzed, organosilanolate-based cross-coupling reaction and a Lewis base-catalyzed, enantioselective allylation.[1][2][3][4][5] This protocol is based on the work of Scott E. Denmark and coworkers, who achieved the total synthesis in 31 steps with an overall yield of 9.2%.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of (+)-Papulacandin D is approached by disconnecting the molecule at the ester linkage, separating the spirocyclic C-arylglycopyranoside core from the fatty acid side chain. Each of these fragments is synthesized independently and then coupled in the final stages of the synthesis.

Caption: Retrosynthetic analysis of (+)-Papulacandin D.

Part 1: Synthesis of the Spirocyclic C-Arylglycopyranoside

The synthesis of the spirocyclic core is a key challenge, involving the construction of the C-arylglycoside bond and the spiroketal. A palladium-catalyzed cross-coupling of a glucal silanol with an aromatic iodide is a pivotal step.[1][5]

Key Experimental Protocols

1. Preparation of the Glucal Silanol:

The synthesis begins with the commercially available triacetoxyglucal. The preparation of the required glucal silanol involves several protection and functionalization steps. A key intermediate is the protected hexenopyranose, which is then converted to the corresponding silane and subsequently oxidized to the silanol.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

| 1a | Saponification and Silylene Acetal Protection | 1. NaOMe, MeOH; 2. di-tert-butylsilyl bis(trifluoromethanesulfonate), Pyridine | 0 °C to rt | - |

| 1b | C(3) Hydroxyl Protection | TES-Cl, Imidazole, DMAP | CH2Cl2, rt | 91 (over 2 steps) |

| 1c | Silane Formation | t-BuLi, HSiMe2Cl | THF, -78 °C | 89 |

| 1d | Oxidation to Silanol | RuCl3·H2O, CeO2, H2O | Acetone/EtOAc/CH3CN, rt | - |

2. Preparation of the Aromatic Iodide:

The aromatic coupling partner is prepared from 3,5-dihydroxybenzoic acid. This involves protection of the hydroxyl groups and the carboxylic acid, followed by iodination.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

| 2a | Esterification | SOCl2, MeOH | Reflux | 98 |

| 2b | Hydroxyl Protection | SEM-Cl, i-Pr2NEt | CH2Cl2, rt | 95 |

| 2c | Iodination | I2, PhI(OAc)2 | CCl4, 80 °C | 85 |

3. Palladium-Catalyzed Cross-Coupling:

This is a crucial C-C bond-forming reaction to create the C-arylglycoside linkage.

| Step | Reaction | Key Reagents | Catalyst | Ligand | Activator | Solvent | Temp | Time | Yield (%) |

| 3 | Cross-Coupling | Glucal Silanol, Aromatic Iodide | Pd(dba)2 | (t-Bu)3P | KOSi(CH3)3 | Toluene | 80 °C | 12 h | 77 |

4. Spiroketalization and Final Functionalization:

The final steps involve the formation of the spiroketal and manipulation of protecting groups to prepare for coupling with the side chain.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

| 4a | Epoxidation and Spiroketalization | m-CPBA | CH2Cl2, 0 °C to rt | 77 |

| 4b | Protecting Group Manipulations | Various | - | - |

digraph "Spirocycle_Synthesis" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Triacetoxyglucal", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Preparation of\nGlucal Silanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2" [label="Preparation of\nAromatic Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step3" [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step4" [label="Spiroketalization", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Spirocyclic Core", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Step1"; "Step1" -> "Step3"; "Step2" -> "Step3"; "Step3" -> "Step4"; "Step4" -> "End"; }

Caption: Workflow for the synthesis of the spirocyclic core.

Part 2: Synthesis of the Polyunsaturated Fatty Acid Side Chain

The synthesis of the side chain begins with geraniol and focuses on establishing the two stereocenters at C(7") and C(14").[1] A key step is an enantioselective allylation to set the C(7") stereocenter.[1][5]

Key Experimental Protocols

1. Elaboration from Geraniol:

Geraniol is elaborated through a series of reactions including asymmetric hydrogenation to set the C(14") stereocenter, ozonolysis, and a Wittig reaction to extend the carbon chain.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

| 5a | Asymmetric Hydrogenation | H2, Ru(OAc)2[(R)-BINAP] | MeOH, rt | 95 |

| 5b | Ozonolysis | O3; then Me2S | CH2Cl2/MeOH, -78 °C | 90 |

| 5c | Wittig Reaction | (Ph3PCH2OCH3)Cl, n-BuLi | THF, -78 °C to rt | 85 |

| 5d | Hydrolysis to Aldehyde | PPTS, Acetone/H2O | rt | 92 |

2. Enantioselective Allylation:

This step establishes the stereochemistry at C(7").

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp | Time | Yield (%) | dr |

| 6 | Allylation | Allyltrichlorosilane | Chiral Phosphoramide | CH2Cl2 | -78 °C | 4 h | 88 | 95:5 |

3. Final Elaboration to the Carboxylic Acid:

The synthesis of the side chain is completed by extending the chain and oxidizing to the carboxylic acid.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

| 7a | Cross-Metathesis | Grubbs II catalyst | CH2Cl2, reflux | 80 |

| 7b | Oxidation to Carboxylic Acid | TEMPO, BAIB | CH3CN/H2O, rt | 91 |

digraph "Side_Chain_Synthesis" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Chain Elaboration &\nC(14") Stereocenter", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step2" [label="Enantioselective Allylation\n(C(7") Stereocenter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step3" [label="Final Elaboration", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Fatty Acid Side Chain", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; } Caption: Workflow for the synthesis of the fatty acid side chain.

Part 3: Final Assembly and Deprotection

The final phase of the synthesis involves the coupling of the two major fragments followed by global deprotection to yield (+)-Papulacandin D.

Key Experimental Protocols

1. Yamaguchi Esterification:

The spirocyclic core and the fatty acid side chain are coupled using the Yamaguchi esterification protocol, which is well-suited for sterically hindered alcohols.

Step Reaction Key Reagents Conditions Yield (%) 8 Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP Toluene, rt 85 2. Global Deprotection:

The final step is the removal of all protecting groups to afford the natural product. This requires carefully optimized conditions to cleave multiple silyl ethers.

Step Reaction Key Reagents Conditions Yield (%) 9 Deprotection HF·Pyridine THF, rt 89 Summary of Key Transformations and Yields

Stage Key Transformation Overall Steps Overall Yield (%) Spirocyclic C-Arylglycopyranoside Synthesis Pd-catalyzed Cross-Coupling 11 30 Fatty Acid Side Chain Synthesis Enantioselective Allylation 11 30 Final Assembly and Deprotection Yamaguchi Esterification 9 - Total Synthesis - 31 9.2

This detailed protocol provides a comprehensive guide for the total synthesis of (+)-Papulacandin D. The successful execution of this synthesis relies on careful attention to the key transformations and protecting group strategies outlined. The provided data and workflows are intended to aid researchers in the replication and potential optimization of this synthetic route for applications in drug discovery and development.

References

- 1. Total Synthesis of Papulacandin D by Denmark [organic-chemistry.org]

- 2. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. experts.illinois.edu [experts.illinois.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in the Synthesis of Papulacandin D

For Researchers, Scientists, and Drug Development Professionals

Papulacandin D is a potent antifungal agent that inhibits (1,3)-β-D-glucan synthase, a crucial enzyme for fungal cell wall biosynthesis. Its complex structure, featuring a C-arylglycoside core, has made it a challenging target for total synthesis. A pivotal advancement in the synthesis of Papulacandin D and its analogues has been the development and application of palladium-catalyzed cross-coupling reactions to construct the key C-C bond between the carbohydrate moiety and the aromatic core. This document provides detailed application notes and protocols for this critical transformation, focusing on the highly successful organosilanolate-based cross-coupling methodology.

Introduction to the Synthetic Strategy

The total synthesis of Papulacandin D is a convergent process that involves the preparation of two main fragments: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2] The key strategic disconnection for the C-arylglycopyranoside core involves a palladium-catalyzed cross-coupling reaction between a protected glucal silanol and a substituted aryl iodide.[1][3][4] This approach circumvents some of the challenges associated with other coupling methods, such as the dimerization of organotin reagents in Stille couplings.[1]

The palladium-catalyzed, organosilanolate-based cross-coupling has proven to be a robust and scalable method for the formation of the C-glycosidic bond, even with sterically hindered and electron-rich coupling partners, which are characteristic of the Papulacandin D core.[1]

Experimental Data Summary

The following tables summarize the quantitative data for the key palladium-catalyzed cross-coupling reactions in the synthesis of the Papulacandin D core, as reported in the literature.

Table 1: Optimization of the Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Aryl Iodide | Silanol | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 47 | 38 | Pd₂(dba)₃•CHCl₃ (5) | NaOt-Bu (2.0) | Toluene | 50 | 5 | 82 | [1] |

| 2 | 26 | 38 | Not specified | Not specified | Not specified | Not specified | Not specified | 77 | [1] |

| 3 | Benzyl-protected iodide | 38 | Not specified | Not specified | Not specified | Not specified | Not specified | 72 | [1] |

Data extracted from the total synthesis of (+)-Papulacandin D by Denmark et al.[1]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aryl Iodide

This protocol describes the key C-C bond-forming reaction to create the C-arylglycopyranoside core of Papulacandin D.

Materials:

-

Glucal silanol (e.g., compound 38 in Denmark et al.[1])

-

Aryl iodide (e.g., compound 47 in Denmark et al.[1])

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃•CHCl₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

To an oven-dried flask, add the aryl iodide (1.0 equiv) and the glucal silanol (1.0 equiv).

-

Add anhydrous toluene to dissolve the starting materials.

-

Add Pd₂(dba)₃•CHCl₃ (5 mol %).

-

Add sodium tert-butoxide (2.0 equiv).

-

Stir the reaction mixture at 50 °C under an inert atmosphere for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glucal.

Visualizations

Diagram 1: Synthetic Workflow for the C-Arylglycoside Core of Papulacandin D

Caption: Key steps in the synthesis of the C-arylglycopyranoside core of Papulacandin D.

Diagram 2: Logical Relationship of the Palladium-Catalyzed Cross-Coupling Reaction

Caption: Components and potential side reaction in the cross-coupling step.

Concluding Remarks

The palladium-catalyzed cross-coupling of organosilanolates has emerged as a powerful and reliable method for the synthesis of the C-arylglycoside core of Papulacandin D. The provided protocols and data offer a foundational guide for researchers in the field of natural product synthesis and drug development. Careful optimization of protecting groups and reaction conditions is crucial to minimize side reactions such as protiodesilylation and achieve high yields of the desired coupled product. This synthetic route has not only enabled the total synthesis of Papulacandin D but also opened avenues for the creation of novel analogues with potential antifungal activity.[5]

References

- 1. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Papulacandin D Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandins are a class of antifungal agents that exhibit potent activity against a range of pathogenic fungi, including strains of Candida. Their mechanism of action involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall, making it a highly attractive target for antifungal drug development due to its absence in mammals.[1][2] Papulacandin D is the simplest member of this family, featuring a C-glycosidic linkage between a glucose unit and a substituted aromatic core, along with a polyunsaturated fatty acid side chain. Its simpler structure compared to other papulacandins makes it an attractive starting point for the synthesis of novel analogs with potentially improved therapeutic properties.[1][2]

These application notes provide a detailed overview of the primary methods for synthesizing Papulacandin D and its analogs, including total chemical synthesis and chemoenzymatic approaches. Detailed experimental protocols for key reactions are provided to enable researchers to replicate and adapt these methods for their own drug discovery and development efforts.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

Papulacandin D and its analogs exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.

Caption: Mechanism of action of Papulacandin D analogs.

Synthetic Strategies

The synthesis of Papulacandin D analogs can be broadly categorized into two main approaches: total chemical synthesis and chemoenzymatic methods.

Total Chemical Synthesis: This approach involves the complete construction of the molecule from simple starting materials. A key challenge in the total synthesis of Papulacandin D is the stereoselective formation of the C-aryl glycosidic bond and the spiroketal core.

Chemoenzymatic Synthesis: This strategy utilizes enzymes for specific transformations, often to achieve high regioselectivity and stereoselectivity that can be challenging to accomplish with purely chemical methods. For Papulacandin D analogs, enzymes are particularly useful for the selective acylation of the glucose core with various fatty acid side chains.

Data Presentation: Comparison of Synthetic Analogs

The following table summarizes the reported yields and biological activities of various Papulacandin D analogs. This data allows for a comparative analysis of the different synthetic approaches and the impact of structural modifications on antifungal potency.

| Analog | Key Synthetic Step | Overall Yield (%) | MIC (µg/mL) vs. C. albicans | Reference |

| (+)-Papulacandin D | Palladium-catalyzed cross-coupling | 9.2 | 1-2 | [3] |

| Palmitic Acid Analog | Molecular Simplification & Esterification | Not Reported | >500 | [1] |

| Linoleic Acid Analog | Palladium-catalyzed cross-coupling | Low (not specified) | 100 | [4] |

| Saturated Palmitic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | 88 | [4] |

| Sorbic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | No inhibition | [4] |

| Retinoic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | No inhibition | [4] |

Experimental Protocols

Protocol 1: Total Chemical Synthesis of the Papulacandin D Core (Based on Denmark et al.)

This protocol outlines the key steps for the construction of the spirocyclic C-arylglycopyranoside core of Papulacandin D. A pivotal transformation is the palladium-catalyzed, organosilanolate-based cross-coupling reaction.[3][5][6][7]

Workflow Diagram:

Caption: Workflow for the total synthesis of the Papulacandin D core.

A. Synthesis of the Glucal Silanol:

-

Protection: Commercially available tri-O-acetyl-D-glucal is deacetylated and the resulting hydroxyl groups are protected with appropriate silyl ethers (e.g., triisopropylsilyl, TIPS) to enhance stability and solubility in organic solvents.[4]

-